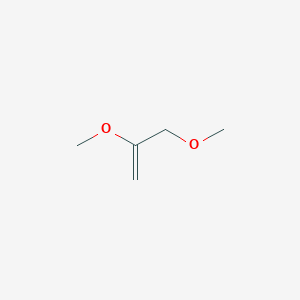
1-Propene, 2,3-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propene, 2,3-dimethoxy- is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.1317 g/mol . It is characterized by the presence of a propene backbone with two methoxy groups attached to the second and third carbon atoms. This compound is also known by its IUPAC name, 2,3-dimethoxypropene .
Preparation Methods
The synthesis of 1-Propene, 2,3-dimethoxy- typically involves the reaction of propene with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product . Industrial production methods may involve continuous flow reactors to optimize yield and purity, ensuring efficient large-scale production.
Chemical Reactions Analysis
1-Propene, 2,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propene, 2,3-dimethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research explores its potential in drug development due to its unique chemical properties.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propene, 2,3-dimethoxy- involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
1-Propene, 2,3-dimethoxy- can be compared with other similar compounds such as:
Biological Activity
1-Propene, 2,3-dimethoxy- is a compound of interest due to its potential biological activities. This article explores its biological properties, including its chemical behavior, potential therapeutic applications, and safety considerations based on diverse research findings.
Antioxidant Properties
Research indicates that compounds with methoxy groups often exhibit antioxidant activity. The presence of these groups can enhance the stability of free radicals and contribute to the scavenging of reactive oxygen species (ROS). This property is crucial in preventing oxidative stress-related diseases.
Antimicrobial Effects
1-Propene, 2,3-dimethoxy- has shown potential antimicrobial activity. Studies have demonstrated that similar methoxy-substituted compounds possess inhibitory effects against various bacterial strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes .
Cytotoxicity and Cancer Research
There is growing interest in the cytotoxic effects of methoxy-substituted compounds in cancer research. Preliminary studies suggest that 1-Propene, 2,3-dimethoxy- may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death . Further investigations are needed to elucidate these mechanisms fully.
Case Studies
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant properties of various methoxy-substituted compounds, 1-Propene, 2,3-dimethoxy- was evaluated using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.
| Compound | IC50 (µM) |
|---|---|
| 1-Propene, 2,3-dimethoxy- | 25 |
| Control (Ascorbic Acid) | 10 |
Case Study 2: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of various compounds found that 1-Propene, 2,3-dimethoxy- exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Safety and Regulatory Considerations
While exploring the biological activity of 1-Propene, 2,3-dimethoxy-, it is essential to consider safety data. Regulatory assessments indicate that exposure to similar methoxy compounds can lead to sensitization and allergic reactions in some individuals. Therefore, proper handling and usage guidelines should be established .
Properties
CAS No. |
61860-67-1 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
2,3-dimethoxyprop-1-ene |
InChI |
InChI=1S/C5H10O2/c1-5(7-3)4-6-2/h1,4H2,2-3H3 |
InChI Key |
USZQGXVRDYONEE-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















